(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol

Stereochemistry Chiral Resolution Asymmetric Synthesis

(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol is a chiral, branched β-amino alcohol (C10H23NO, MW 173.30) with defined stereochemistry at the C3 and C5 positions. It belongs to a class of compounds structurally related to gabapentinoid precursors, characterized by a 1,2-amino alcohol motif on a highly substituted heptane backbone.

Molecular Formula C10H23NO
Molecular Weight 173.30 g/mol
Cat. No. B12994261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol
Molecular FormulaC10H23NO
Molecular Weight173.30 g/mol
Structural Identifiers
SMILESCC(C)C(CC(C(C)(C)C)O)N
InChIInChI=1S/C10H23NO/c1-7(2)8(11)6-9(12)10(3,4)5/h7-9,12H,6,11H2,1-5H3/t8-,9-/m0/s1
InChIKeyWHLFHLNCCPQGEI-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol (CAS 1263094-47-8): A Chiral β-Amino Alcohol Building Block


(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol is a chiral, branched β-amino alcohol (C10H23NO, MW 173.30) with defined stereochemistry at the C3 and C5 positions . It belongs to a class of compounds structurally related to gabapentinoid precursors, characterized by a 1,2-amino alcohol motif on a highly substituted heptane backbone. Its functional utility is primarily as a synthetic intermediate or a chiral building block for constructing more complex, biologically active molecules, particularly polycyclic alkaloid frameworks . Unlike simple achiral amino alcohols, its value proposition is intrinsically tied to its specific (3S,5S) stereochemistry, which dictates the three-dimensional presentation of its amino and hydroxyl groups in downstream synthetic applications .

Why (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol Cannot Be Replaced by Generic Amino Alcohols


Generic substitution of this compound with other β-amino alcohols (e.g., 2-aminoethanol, 2-amino-2-methylpropan-1-ol) or even its enantiomer, rel-(3R,5R)-5-amino-2,2,6-trimethyl-3-heptanol , is not scientifically valid for applications requiring stereochemical control. The (3S,5S) configuration creates a specific spatial orientation of the amino and hydroxyl groups, which is critical for diastereoselective transformations or for engaging biological targets like the alpha-2-delta subunit of voltage-gated calcium channels in a stereospecific manner . Substituting a racemic mixture or an incorrect stereoisomer would introduce an uncontrolled variable, potentially leading to failed asymmetric syntheses, altered biological activity, or irreproducible results. The high degree of branching from the 2,2,6-trimethyl substitution also creates a steric environment around the functional groups that is not replicated by simpler, linear analogs . This section details the specific, quantifiable differences that justify a procurement specification for the exact (3S,5S) isomer.

Quantitative Differentiation Evidence for (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol


Stereochemical Identity vs. Enantiomer: Chiral Purity as a Key Procurement Parameter

The primary differentiation for the (3S,5S) compound is its chiral identity versus its enantiomer, (3R,5R)-5-amino-2,2,6-trimethylheptan-3-ol, or the racemic mixture. Vendors typically supply this compound with a specified enantiomeric purity, commonly ≥95% or ≥98% . A procuring scientist must specify the (3S,5S) enantiomer, as the (3R,5R) form is a distinct chemical entity that will produce different diastereomeric products in subsequent reactions. The absolute configuration leads to distinct physical and chiroptical properties; for example, the (3S,5S) enantiomer will have a specific optical rotation value ([α]D) that is opposite in sign to its (3R,5R) counterpart, although published values could not be identified in the accessible literature. This difference is fundamental for any application relying on chiral recognition, whether in chemical synthesis or biological binding.

Stereochemistry Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Physicochemical Differentiation: Predicted LogP and Steric Bulk vs. Simple Amino Alcohols

The compound's high degree of alkyl substitution provides a distinct lipophilicity and steric profile compared to common amino alcohol building blocks. Its predicted partition coefficient (XLogP3-AA) is 2.1 , which is significantly higher than that of unsubstituted ethanolamine (predicted logP ≈ -1.3) or 2-amino-2-methylpropan-1-ol (predicted logP ≈ -0.4). This increased lipophilicity is a key differentiator for applications in medicinal chemistry where logP is a critical parameter for optimizing membrane permeability and blood-brain barrier penetration [1]. The three methyl substituents also create a substantially larger steric shield around the reactive amine and alcohol functionalities compared to linear or less substituted analogs, which can translate to enhanced stereoselectivity in catalytic reactions.

Lipophilicity Steric Hindrance Physicochemical Properties ADME Prediction

Synthetic Versatility: Differentiated Application as a Polycyclic Alkaloid Precursor

The (3S,5S) stereochemistry and the 1,3-relationship between the amine and alcohol functionalities make this compound a strategically differentiated precursor for constructing polycyclic alkaloid frameworks, a role for which simpler amino alcohols are unsuited . The specific spatial arrangement allows for the formation of piperidine or pyrrolidine rings with controlled stereochemistry. While direct head-to-head yield comparisons for specific reactions are absent from the public literature, the compound's structural features—a secondary alcohol at C3 and a primary amine at C5 on a trimethyl-substituted heptane chain—confer a unique combination of rigidity and steric bulk that is distinct from commonly used chiral amino alcohols like (S)-prolinol or (1R,2S)-norephedrine. This structural differentiation is a key factor for scientists developing novel synthetic methodologies for complex amine-containing natural products.

Chiral Building Block Alkaloid Synthesis Diastereoselective Synthesis Natural Product Synthesis

Biological Target Engagement: Putative Alpha-2-Delta Subunit Binding

Vendor descriptions suggest that this compound modulates voltage-gated calcium channels by binding to the alpha-2-delta subunit . This mechanism is analogous to that of the approved drugs gabapentin and pregabalin [REFS-2, REFS-3]. The key differentiation for the (3S,5S) compound lies in its unique structure, which positions it as a potential novel chemotype for this well-validated target. Unlike pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), which is a gamma-amino acid, this compound is a beta-amino alcohol with a different arrangement of pharmacophoric features. This structural divergence could theoretically translate to a different binding kinetics profile or a distinct off-target selectivity fingerprint, although no confirmatory binding data (Ki, IC50) for this specific stereoisomer at the alpha-2-delta target were found in an open literature search.

Calcium Channel Modulation Alpha-2-Delta Ligand Neuropathic Pain Epilepsy

High-Value Application Scenarios for Procuring (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol


Asymmetric Synthesis of Polycyclic Alkaloids

Procurement is justified when a synthetic route requires a chiral, sterically hindered 1,3-amino alcohol building block to control diastereoselectivity in a key cyclization step. The (3S,5S) configuration is critical for generating the correct absolute stereochemistry in the final alkaloid scaffold . This compound is not interchangeable with achiral or less substituted analogs.

Discovery Chemistry for Novel Alpha-2-Delta Ligands

For medicinal chemistry programs targeting voltage-gated calcium channel subunits for neuropathic pain or epilepsy, this compound represents a novel chemotype distinct from gabapentin and pregabalin [REFS-2, REFS-3]. Its procurement is essential for generating a new series of analogs with potentially differentiated pharmacokinetic or selectivity profiles, despite the lack of published in vitro data.

Development of Chiral Auxiliaries and Catalysts

The compound's defined stereochemistry, combined with a bulky, lipophilic backbone (XLogP3-AA = 2.1), makes it a candidate for the design of new chiral auxiliaries or ligands for asymmetric catalysis , where its large steric profile can induce high facial selectivity in reactions with prochiral substrates.

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